
N,N-Diethylhydroxylamine
Overview
Description
N,N-Diethylhydroxylamine (DEHA), with the chemical formula C₄H₁₁NO, is a hydroxylamine derivative where both hydrogen atoms on the nitrogen are substituted with ethyl groups. Its molecular weight is 89.14 g/mol, and it exhibits a boiling point of 125–130°C, a density of 0.87 g/cm³ (20°C), and a flash point of 45°C (closed cup) . DEHA is a colorless liquid with a purity ≥98% (GC) and is stable under recommended storage conditions (2–30°C) .
Preparation Methods
Triethylamine Oxidative Cracking Method
Overview and Reaction Mechanism
The triethylamine oxidative cracking method involves a two-step process: (1) oxidation of triethylamine to triethylamine oxide using hydrogen peroxide and a catalyst, followed by (2) thermal cracking of the oxide in a tubular reactor to yield DEHA . This approach addresses historical challenges such as batch processing inefficiencies and contamination from cracking media like white oil.
Step 1: Preparation of Triethylamine Oxide
In the first step, triethylamine reacts with 27.5% hydrogen peroxide in the presence of a catalyst. Key parameters include:
-
Mass ratio : Triethylamine : H₂O₂ : Catalyst = 1 : (1–1.5) : (0.01–0.1) .
-
Temperature : 130–140°C.
-
Reaction time : 5–10 hours under continuous stirring (80–100 rpm) .
The catalyst (unspecified in the patent) facilitates the oxidation, ensuring high conversion rates while minimizing side reactions.
Step 2: Continuous Cracking in Tubular Reactor
The triethylamine oxide is injected into a tubular reactor (Φ 8 × 1 × 1000 mm) under the following conditions:
-
Temperature : 100–200°C.
-
Pressure : 1–2 atm.
-
Injection rate : 5.74–34.5 g/min.
The tubular reactor’s plug-flow design eliminates the need for white oil, enhancing product clarity and enabling continuous operation. Comparative data demonstrate the impact of temperature and injection rate on yield (Table 1).
Table 1: Effect of Reaction Conditions on DEHA Yield and Clarity
Condition | Conversion (%) | Yield (%) | Clarity (%) |
---|---|---|---|
100°C, 5.74 g/min | 85 | 78 | 99 |
150°C, 20 g/min | 92 | 86 | 98 |
200°C, 34.5 g/min | 89 | 82 | 97 |
Higher temperatures (>200°C) reduce yield due to decomposition, while slower injection rates improve residence time and conversion.
Dialkylamine Oxidation with Titanium-Silicalite Catalyst
Reaction Mechanism and Catalytic Role
This method directly oxidizes diethylamine using hydrogen peroxide in the presence of a titanium-silicalite catalyst. The reaction proceeds as:
2\text{O}2 \xrightarrow{\text{Ti-Silicalite}} \text{DEHA} + \text{H}_2\text{O}
The titanium-silicalite framework enhances peroxide activation, increasing selectivity toward DEHA over byproducts like nitroxides .
Optimized Reaction Conditions
-
Temperature : 80°C.
-
Solvent : t-butyl alcohol or water.
A solvent-to-amine ratio of 1:100 to 30:100 ensures homogeneity and prevents side reactions.
Performance Data and Catalyst Impact
The catalyst’s absence drastically reduces yield, as shown in Table 2.
Table 2: Catalytic vs. Non-Catalytic DEHA Synthesis
Condition | Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|
With Ti-Silicalite | 40.9 | 54.2 | 41.1 |
Without Catalyst | 23.4 | 17.3 | 7.2 |
The catalyst improves hydrogen peroxide utilization (91.6% conversion) and suppresses byproduct formation.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Tubular reactor method : Achieves 86% yield with continuous production, reducing downtime for cleaning .
-
Catalytic oxidation : Offers 41.1% yield but requires catalyst recovery systems, adding complexity .
Product Quality and Industrial Applicability
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by tert-butylhydroperoxide to form nitrones.
Substitution: It can participate in substitution reactions with various electrophiles.
Major Products:
Scientific Research Applications
N,N-Diethylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
N,N-Diethylhydroxylamine exerts its effects primarily through its strong reductive properties. It acts as an oxygen scavenger by reacting with oxygen to form water and other by-products. The compound also forms a passivized film of magnetite on ferrous metals, preventing corrosion . In biological systems, it enhances electron transport by interacting with molecular targets within photosystem II .
Comparison with Similar Compounds
Hydroxylamine (NH₂OH)
Property | DEHA (C₄H₁₁NO) | Hydroxylamine (NH₂OH) |
---|---|---|
Molecular Weight | 89.14 g/mol | 33.03 g/mol |
Boiling Point | 125–130°C | 58°C (decomposes) |
Toxicity (Oral LD₅₀) | 2190 mg/kg (rat) | 408 mg/kg (rat) |
Stability | Stable at 2–30°C | Thermally unstable |
Applications | Oxygen scavenger, nuclear reprocessing | Pharmaceutical intermediates, photography |
Key Differences :
- DEHA’s ethyl substituents enhance thermal stability and reduce acute toxicity compared to hydroxylamine, which decomposes explosively at elevated temperatures. Hydroxylamine’s unsubstituted structure makes it highly reactive but unsuitable for industrial boiler systems .
Hydrazine (N₂H₄)
Property | DEHA | Hydrazine |
---|---|---|
Oxygen Scavenging Efficiency | Moderate | High |
Toxicity | Low (dermal LD₅₀: 1300 mg/kg) | High (carcinogenic, oral LD₅₀: 60 mg/kg in rats) |
Environmental Impact | Biodegradable | Persistent pollutant |
Regulatory Status | Non-carcinogenic | Restricted (OSHA, EPA) |
Key Differences :
- Hydrazine’s superior oxygen-scavenging efficiency is offset by its carcinogenicity and environmental persistence. DEHA’s lower toxicity and biodegradability make it a safer alternative in boiler systems .
N,N-Dimethylhydroxylamine (C₂H₇NO)
Property | DEHA | N,N-Dimethylhydroxylamine |
---|---|---|
Substituents | Diethyl | Dimethyl |
Boiling Point | 125–130°C | 66–68°C |
Applications | Nuclear reprocessing | Ligand in coordination chemistry |
Key Differences :
- The ethyl groups in DEHA confer higher hydrophobicity, making it more effective in organic solvent-based nuclear reprocessing compared to the more polar dimethyl derivative .
O-Substituted Hydroxylamines (e.g., O-Ethyl-N-phenylhydroxylamine)
Property | DEHA | O-Ethyl-N-phenylhydroxylamine |
---|---|---|
Structure | N,N-diethyl | O-ethyl, N-phenyl |
Reactivity | Nucleophilic addition | Electrophilic substitution |
Applications | Cyclodimerization | Antioxidant synthesis |
Key Differences :
- DEHA’s aliphatic substituents favor nucleophilic addition in azirine reactions, while aromatic O-substituted derivatives are tailored for electrophilic pathways in antioxidant production .
N-Nitrosodimethylamine (NDMA)
Property | DEHA | NDMA (C₂H₆N₂O) |
---|---|---|
Toxicity | Low | Highly carcinogenic |
Use | Reducing agent | Research chemical |
Regulatory Status | Non-carcinogenic | OSHA-listed carcinogen |
Key Differences :
- NDMA’s nitrosamine structure confers carcinogenicity, limiting its utility compared to DEHA’s safer profile in industrial applications .
Biological Activity
N,N-Diethylhydroxylamine (DEHA) is an organic compound with significant biological activity, particularly noted for its roles as a free radical scavenger, antioxidant, and oxygen scavenger. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : CHNO
- CAS Number : 3710-84-7
- Physical State : Colorless to light yellow liquid
- Boiling Point : 125-130 °C
- Solubility : Miscible in water, soluble in ethanol and ether
DEHA exhibits several mechanisms that contribute to its biological activity:
- Free Radical Scavenging : DEHA effectively scavenges free radicals, thereby inhibiting lipid peroxidation in biological membranes. It has been shown to inhibit ascorbate-dependent nonenzymatic lipid peroxidation in rat liver microsomes .
- Oxygen Scavenging : As a volatile oxygen scavenger, DEHA reacts with dissolved oxygen in water treatment applications, forming a passivizing layer on metal surfaces that prevents corrosion .
- Polymerization Inhibition : DEHA acts as a polymerization inhibitor for vinyl monomers and conjugated olefins, which is crucial in industrial applications such as rubber production and photographic development .
Antioxidant Activity
A study demonstrated that DEHA significantly inhibited lipid peroxidation in vitro and in vivo. In rats fed DEHA over 30 to 90 days, reductions in lipid peroxidation markers were observed, indicating its protective role against oxidative stress .
Toxicological Studies
Toxicological assessments reveal that DEHA has low mutagenic potential. A dominant lethal test on rats indicated increased biological activity only at high doses (180 mg/kg), suggesting a threshold for toxicity . Furthermore, repeated exposure led to respiratory tract irritation but no evidence of genetic toxicity or carcinogenicity was found .
Applications
DEHA's diverse applications stem from its biological properties:
- Water Treatment : Used as an oxygen scavenger in boiler systems to prevent corrosion.
- Photographic Industry : Serves as a color stabilizer and reducing agent.
- Polymer Processing : Acts as a short-stopper in styrenic rubber polymerization.
- Antioxidant Agent : Employed in various industrial processes to stabilize unsaturated oils and resins.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for preparing DEHA standard solutions in aqueous systems, and how should stability be ensured during experiments?
To prepare DEHA standard solutions, dissolve 1.00 g of DEHA in a calibrated 1000-ml volumetric flask with distilled water to achieve 1000 mg/L concentration. Dilute this stock solution further for lower concentrations. Stability is critical: refrigerated (cool storage) solutions remain stable for one day. For reproducibility, validate concentrations using validated GC protocols and ensure volumetric glassware is calibrated .
Q. What analytical techniques are suitable for quantifying DEHA purity and structural confirmation in research samples?
Gas chromatography (GC) with ≥98.0% purity (a/a) validation is standard for quantifying DEHA. Infrared spectroscopy (IR) confirms structural integrity by identifying functional groups like the hydroxylamine moiety. Cross-validate results with density measurements (0.868–0.872 g/cm³ at 20°C) and boiling point verification (125–130°C) .
Q. What are the primary hazards associated with DEHA exposure, and what first-aid measures should be implemented in laboratory settings?
DEHA is flammable (flash point 45°C), acutely toxic (oral LD50 2190 mg/kg in rats), and causes skin/eye irritation. Immediate measures include:
- Inhalation: Move to fresh air; seek medical attention.
- Skin contact: Remove contaminated clothing, wash with soap/water.
- Eye exposure: Rinse with water for ≥15 minutes. Store in ventilated, cool areas (2–30°C) away from ignition sources .
Advanced Research Questions
Q. How does DEHA function as an oxygen scavenger in polymer processing, and what parameters optimize its efficacy?
DEHA inhibits radical-mediated oxidation by donating hydrogen atoms, terminating chain reactions. Key parameters:
- Concentration: Use 1.9–10% (v/v) in reaction systems.
- Temperature: Monitor thermal stability (boiling point 125–130°C) to avoid decomposition.
- pH: Neutral conditions (pH 7) enhance stability; acidic/basic conditions may degrade DEHA. Validate efficacy via redox titration or electron paramagnetic resonance (EPR) to track radical quenching .
Q. Why is DEHA often undetectable as an intermediate in ozonation reactions with secondary amines, despite mechanistic proposals?
DEHA’s transient nature arises from rapid secondary oxidation. At pH 7, DEHA reacts with ozone 1000× faster than its parent amine (e.g., diethylamine), leading to immediate degradation. In contrast, high-pH conditions (e.g., pH 11.5) slow DEHA-ozone kinetics, allowing detection. Use stopped-flow spectrophotometry or LC-MS with rapid quenching (e.g., ascorbic acid) to capture transient species .
Q. How do pH conditions influence DEHA’s stability and reactivity in aqueous oxidation studies?
Under acidic conditions, DEHA protonation enhances nucleophilic reactivity but increases decomposition risk. Neutral to alkaline pH (7–11.5) stabilizes DEHA but accelerates ozone-mediated oxidation. Employ buffered systems (e.g., phosphate buffer) to control pH and track degradation via UV-Vis spectroscopy (λmax ~270 nm for DEHA) or iodometric titration for residual ozone .
Q. What methodologies validate DEHA’s role as a short-stopper in styrenic rubber polymerization?
DEHA terminates polymerization by reacting with propagating radicals. Design experiments to:
- Monitor kinetics: Use dilatometry or gravimetry to measure polymerization rates before/after DEHA addition.
- Characterize products: Analyze molecular weight distribution (GPC) and residual monomer (GC-MS). Optimal DEHA concentrations (0.1–1.0 wt%) balance termination efficiency without side reactions .
Q. Contradictions and Methodological Considerations
- Detection Discrepancies: highlights DEHA’s absence in diethylamine-ozone reactions at pH 7 but its detection in piperidine-ozone systems at pH 11.5. This underscores pH-dependent analytical strategies .
- Storage Stability: While DEHA is stable under recommended conditions (2–30°C), prolonged storage may degrade purity. Regular GC revalidation is advised .
Properties
IUPAC Name |
N,N-diethylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOIAYSJZGECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |
Record name | N,N-Diethylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |
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DSSTOX Substance ID |
DTXSID2027543 | |
Record name | N,N-Diethylhydroxylamine | |
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Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |
Record name | Ethanamine, N-ethyl-N-hydroxy- | |
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Record name | N,N-Diethylhydroxylamine | |
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Boiling Point |
130 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
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Flash Point |
113 °F | |
Record name | DIETHYLHYDROXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
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Density |
0.8669 at 20 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
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Vapor Pressure |
3.36 [mmHg], 3.36 mm Hg at 25 °C | |
Record name | N,N-Diethylhydroxylamine | |
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Record name | DIETHYLHYDROXYLAMINE | |
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Color/Form |
Liquid | |
CAS No. |
3710-84-7 | |
Record name | Diethylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |
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Record name | N,N-Diethylhydroxylamine | |
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Record name | Ethanamine, N-ethyl-N-hydroxy- | |
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Record name | N,N-Diethylhydroxylamine | |
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Record name | N,N-diethylhydroxylamine | |
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Record name | DIETHYLHYDROXYLAMINE | |
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Record name | DIETHYLHYDROXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
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Melting Point |
10 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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